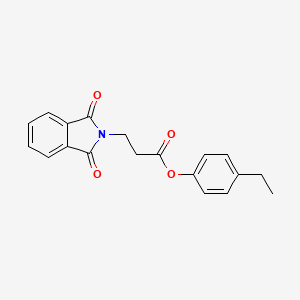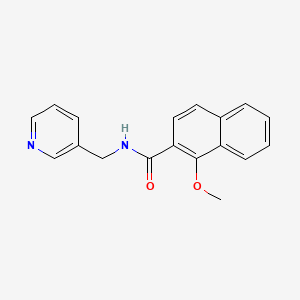
1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring, a pyridine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methoxy-2-naphthoic acid with pyridin-3-ylmethanamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 1-hydroxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide.
Reduction: Formation of 1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide
- N-(pyridin-2-ylmethyl)naphthalene-2-carboxamide
- N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide
Uniqueness
1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide is unique due to the presence of the methoxy group at the 1-position of the naphthalene ring and the pyridin-3-ylmethyl group attached to the carboxamide. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-15-7-3-2-6-14(15)8-9-16(17)18(21)20-12-13-5-4-10-19-11-13/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTDJGYEKONRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
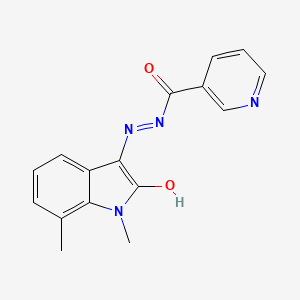
![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![1-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B5808306.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5808310.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)
![N-[(4-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B5808327.png)
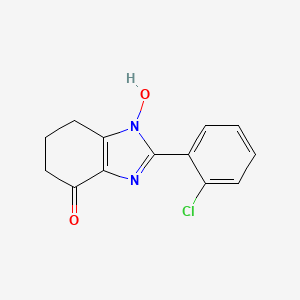
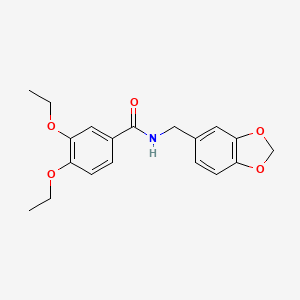
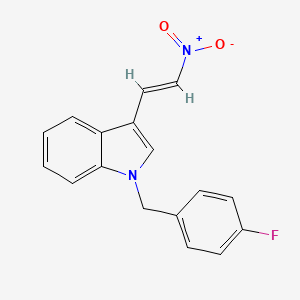
![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
![N-[2-(1H-indol-3-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B5808337.png)
![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)
